Guanidine, N-nitro-N'-propyl-

CAS No.: 35091-64-6

Cat. No.: VC13287572

Molecular Formula: C4H10N4O2

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35091-64-6 |

|---|---|

| Molecular Formula | C4H10N4O2 |

| Molecular Weight | 146.15 g/mol |

| IUPAC Name | 1-nitro-2-propylguanidine |

| Standard InChI | InChI=1S/C4H10N4O2/c1-2-3-6-4(5)7-8(9)10/h2-3H2,1H3,(H3,5,6,7) |

| Standard InChI Key | AOLJDEHIPWXXAE-UHFFFAOYSA-N |

| SMILES | CCCN=C(N)N[N+](=O)[O-] |

| Canonical SMILES | CCCN=C(N)N[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

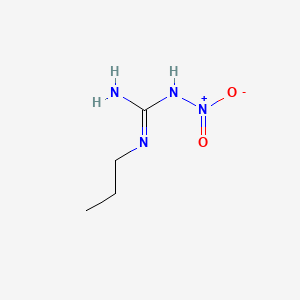

Guanidine, N-nitro-N'-propyl- features a guanidine backbone substituted with a nitro group (-NO₂) at one nitrogen atom and a propyl chain (-C₃H₇) at the adjacent nitrogen. This configuration confers distinct electronic and steric properties, influencing its reactivity and stability. The compound’s density is reported as 1.35 g/cm³, with a boiling point of 270.7°C and a flash point of 117.5°C .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀N₄O₂ |

| Molecular Weight | 146.15 g/mol |

| Density | 1.35 g/cm³ |

| Boiling Point | 270.7°C at 760 mmHg |

| Flash Point | 117.5°C |

The nitro group enhances the compound’s oxidative potential, while the propyl chain contributes to its hydrophobic character. These traits are critical in determining its solubility and interaction with other molecules .

Synthesis and Optimization

Alkylation of Nitroguanidine

The primary synthesis route involves the alkylation of nitroguanidine with n-propylamine. This reaction is typically conducted in distilled water under controlled pH (8–9) and temperature (50–60°C) to maximize yield. Recrystallization using ethanol further purifies the product, achieving purities exceeding 95%.

Reaction Conditions

-

Temperature: 50–60°C

-

pH: 8–9 (maintained with sodium hydroxide)

-

Solvent: Distilled water

-

Purification: Ethanol recrystallization

Optimization studies highlight the sensitivity of the reaction to pH fluctuations, with deviations below pH 7 resulting in incomplete alkylation.

Applications and Industrial Relevance

Energetic Materials

The nitro functional group renders Guanidine, N-nitro-N'-propyl- suitable for explosive formulations. Its energy content (calculated via the Kamlet-Jacobs equation) and thermal stability (decomposition onset at 180°C) position it as a potential alternative to traditional nitroaromatics like TNT.

Pharmaceutical Intermediates

Research Advancements and Challenges

Stability Studies

Recent work has focused on the compound’s stability in aqueous solutions. At neutral pH, it remains stable for >30 days, but hydrolysis accelerates under acidic (pH <4) or alkaline (pH >10) conditions, yielding propylamine and nitrous oxide as byproducts.

Future Directions

Environmental Impact Assessment

No data currently exist on the compound’s ecotoxicity or biodegradability. Priority should be given to evaluating its persistence in soil and water systems.

Pharmacological Profiling

Screening for NO-releasing activity and cytotoxicity could unlock therapeutic applications. Comparative studies with MNNG may clarify its safety profile .

Process Scalability

Industrial adoption requires cost-effective synthesis routes. Continuous-flow reactors and green solvents (e.g., ionic liquids) are promising avenues for optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume